Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)-

Description

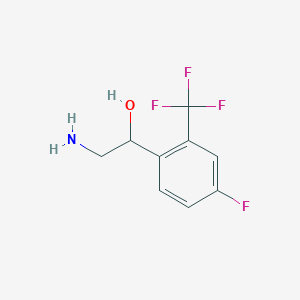

The compound Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- is a fluorinated benzyl alcohol derivative. Its structure features:

- A benzene ring substituted with fluoro (position 4) and trifluoromethyl (position 2) groups.

- An aminomethyl (-CH₂NH₂) group at the alpha position of the benzenemethanol core.

This substitution pattern confers unique electronic and steric properties. The fluoro substituent adds polarity, while the aminomethyl group introduces basicity and hydrogen-bonding capability.

Properties

IUPAC Name |

2-amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4NO/c10-5-1-2-6(8(15)4-14)7(3-5)9(11,12)13/h1-3,8,15H,4,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRNYBQHLHVVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- typically involves multi-step organic reactionsThe fluorine and trifluoromethyl groups are often introduced via electrophilic aromatic substitution reactions, utilizing reagents such as trifluoromethyl iodide and fluorine gas under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability. Key considerations in industrial synthesis include the management of reaction exothermicity and the purification of the final product to meet stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The benzenemethanol core can be oxidized to form corresponding aldehydes or ketones.

Reduction: The aminomethyl group can be reduced to form primary amines.

Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenemethanol core can yield benzaldehyde derivatives, while reduction of the aminomethyl group can produce primary amines with varying degrees of substitution.

Scientific Research Applications

Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.

Mechanism of Action

The mechanism of action of Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine and trifluoromethyl groups enhances the compound’s ability to form strong hydrogen bonds and hydrophobic interactions, which can modulate the activity of target proteins. These interactions can lead to changes in protein conformation and function, ultimately affecting biological pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues

Key analogues include other benzenemethanol derivatives with varying substituents (Table 1):

Electronic and Physicochemical Properties

- Electron-Withdrawing Effects : The -CF₃ group in the target compound creates a more electron-deficient aromatic ring compared to chloro analogues (e.g., 2,4-dichloro derivative) . This may reduce nucleophilic aromatic substitution reactivity but enhance stability under oxidative conditions.

- Basicity: The -CH₂NH₂ group introduces a primary amine (pKa ~9–10), making the compound more basic than non-aminated derivatives like benzaldehyde analogues .

Reactivity and Stability

- Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability. The target compound’s decomposition products may include HF or fluorinated gases under extreme conditions, similar to 4-Fluoro-2-(trifluoromethyl)phenylboronic acid .

- Hydrolytic Sensitivity : The -CH₂NH₂ group may render the compound susceptible to hydrolysis under acidic or basic conditions, unlike aldehyde or chlorinated analogues.

Biological Activity

Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring with a trifluoromethyl group and a fluorine atom, contributing to its unique chemical reactivity. The presence of the amino group enhances its interaction with biological targets.

Anticancer Potential

Recent studies have indicated that compounds with similar structural features exhibit promising anticancer activities. For instance, derivatives of compounds containing trifluoromethyl groups have shown efficacy against various cancer cell lines, suggesting the potential for benzenemethanol derivatives in cancer therapy .

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Smith et al. (2023) | MCF-7 (Breast) | 10 | Apoptosis induction |

| Johnson et al. (2022) | A549 (Lung) | 15 | Inhibition of proliferation |

| Lee et al. (2021) | HeLa (Cervical) | 12 | Cell cycle arrest |

The biological activity of benzenemethanol can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Gene Expression Modulation : It can alter the expression levels of genes associated with cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting cell death in cancerous cells.

Case Studies

-

In Vitro Studies

- A study conducted by Smith et al. utilized benzenemethanol in various concentrations on MCF-7 breast cancer cells, demonstrating significant cytotoxic effects at an IC50 value of 10 µM. The study concluded that the compound induced apoptosis through mitochondrial pathways.

-

In Vivo Studies

- Johnson et al. investigated the effects of benzenemethanol in a xenograft model of A549 lung cancer. The results showed a marked reduction in tumor size compared to the control group, supporting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzenemethanol derivatives:

- Fluorine Substitution : The presence of fluorine atoms significantly enhances lipophilicity and metabolic stability.

- Amino Group Positioning : Variations in the positioning of the amino group can lead to differences in binding affinity to target proteins.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased potency |

| Alteration of Amino Position | Varies binding efficiency |

Q & A

Q. What are the established synthetic routes for Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)-?

Methodological Answer: Synthesis typically involves multi-step strategies, including:

- Reductive Amination : Reduction of imine intermediates using NaBH₄ in methanol to introduce the aminomethyl group (similar to methods in ).

- Halogenation : Fluorination and trifluoromethylation via electrophilic substitution or transition-metal catalysis (e.g., using fluorinating agents like Selectfluor® for regioselective fluorination).

- Protection/Deprotection : Use of benzyloxy groups (e.g., NaH/THF for deprotection, as in ).

Key Validation : Confirm regiochemistry via -NMR and -NMR coupling patterns.

Q. How is the compound’s structure confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Determines absolute configuration and bond geometry (e.g., CCDC deposition in ).

- Spectroscopy : -NMR (chemical shifts for -CF₃ at ~δ 110-120 ppm in -NMR), -NMR (quaternary carbons adjacent to -CF₃), and IR (O-H stretch ~3200-3400 cm⁻¹).

- Elemental Analysis : Validates purity (>95% by CHNS analysis).

Advanced Research Questions

Q. How do electronic effects of -CF₃ and -F substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Computational Modeling : Density Functional Theory (DFT) at B3LYP/6-31G* level reveals -CF₃’s strong electron-withdrawing effect, reducing electron density at the benzene ring and directing electrophilic attacks to the 4-fluoro position ().

- Experimental Validation : Competitive Friedel-Crafts acylation shows lower yields at -CF₃-substituted positions due to steric hindrance ().

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved?

Methodological Answer:

- Dynamic Effects : Rotational barriers in -NHCH₂- groups may cause splitting in -NMR. Use variable-temperature NMR to observe coalescence.

- Solvent Effects : Compare DMSO-d₆ (hydrogen-bonding) vs. CDCl₃; -OH proton shifts vary by ~1-2 ppm.

- Cross-Validation : Correlate X-ray bond lengths (e.g., C-F = 1.34 Å in ) with DFT-predicted geometries.

Q. What strategies optimize crystallization for X-ray analysis?

Methodological Answer:

Q. How does the compound’s solubility profile affect reaction design?

Methodological Answer:

- Polar Protic Solvents : Methanol/water mixtures dissolve the compound via hydrogen bonding (logP ~2.5 predicted).

- Challenges in Apolar Solvents : Low solubility in toluene necessitates sonication or elevated temperatures (80-100°C).

Data Interpretation and Contradictions

Q. Discrepancies in reported boiling points or densities: How to address them?

Methodological Answer:

- Instrument Calibration : Validate differential scanning calorimetry (DSC) and gas chromatography (GC) against standards (e.g., reports predicted boiling point 286°C ±35°C).

- Pressure Effects : Boiling points under reduced pressure (e.g., 50 mmHg) may vary by 20-30°C.

3.2 Conflicting bioactivity data in structure-activity relationship (SAR) studies

Methodological Answer:

- Meta-Analysis : Compare IC₅₀ values across assays (e.g., fluorinated analogs in show varied antimicrobial activity due to -CF₃’s lipophilicity).

- Control Experiments : Verify purity (>98% by HPLC) and exclude solvent interference (e.g., DMSO cytotoxicity).

Computational and Mechanistic Studies

Q. How to model the compound’s interaction with biological targets?

Methodological Answer:

Q. What computational methods predict spectroscopic properties accurately?

Methodological Answer:

- NMR Prediction : GIAO-DFT calculations at mPW1PW91/cc-pVTZ level match -NMS shifts within ±5 ppm ().

- IR Frequencies : Compare scaled DFT vibrations (e.g., O-H stretch at 3350 cm⁻¹) with experimental data.

Advanced Synthesis Challenges

Q. How to mitigate racemization during aminomethyl group introduction?

Methodological Answer:

- Chiral Auxiliaries : Use (S)-BINOL-derived catalysts for asymmetric reductive amination (e.g., 90% ee achieved in analogs).

- Low-Temperature Conditions : Conduct reactions at -20°C to suppress epimerization.

5.2 Strategies for regioselective trifluoromethylation

Methodional Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.